N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of an ethyl group attached to the nitrogen atom, an ethylamino group, a nitro group, and a sulfonamide group on a benzene ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide typically involves multiple steps. One common method starts with the nitration of a benzene derivative to introduce the nitro group. This is followed by sulfonation to add the sulfonamide group.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ethyl and ethylamino groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require nucleophiles and electrophiles under controlled conditions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-ethyl-4-(ethylamino)-3-aminobenzenesulfonamide .
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-ethyl-4-(methylamino)-3-nitrobenzenesulfonamide
- N-ethyl-4-(ethylamino)-3-aminobenzenesulfonamide
- N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonic acid
Uniqueness
N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it has a unique combination of nitro, ethylamino, and sulfonamide groups that make it suitable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
93352-63-7 |
---|---|
Molekularformel |
C10H15N3O4S |
Molekulargewicht |
273.31 g/mol |
IUPAC-Name |
N-ethyl-4-(ethylamino)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-3-11-9-6-5-8(7-10(9)13(14)15)18(16,17)12-4-2/h5-7,11-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
WPRCPDDNBSVKDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)NCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.